molecular formula C13H23Cl2N3O B1500639 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride CAS No. 1185313-35-2

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride

Cat. No.: B1500639
CAS No.: 1185313-35-2
M. Wt: 308.2 g/mol
InChI Key: CGNSIVPFBYSKLT-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an ethoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The ethoxy group is introduced to the pyridine ring through an etherification reaction. The piperidine ring is then attached to the pyridine ring via a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride
  • 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidine dihydrochloride

Uniqueness

1-(6-Ethoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This structural combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[(6-ethoxypyridin-3-yl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2ClH/c1-2-17-13-4-3-11(9-15-13)10-16-7-5-12(14)6-8-16;;/h3-4,9,12H,2,5-8,10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNSIVPFBYSKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671507
Record name 1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185313-35-2
Record name 1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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